molecular formula C22H25N3O2S B2967276 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897487-10-4

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2967276
CAS No.: 897487-10-4
M. Wt: 395.52
InChI Key: DDHURWHUHJXDMQ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The benzothiazole is linked to a piperazine ring, which is further connected to a 3-phenylpropan-1-one moiety. The methoxy group at position 4 may enhance metabolic stability compared to non-oxygenated analogs .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-8-10-18(27-2)20-21(16)28-22(23-20)25-14-12-24(13-15-25)19(26)11-9-17-6-4-3-5-7-17/h3-8,10H,9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHURWHUHJXDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiazole ring , a piperazine moiety , and a ketone functional group , which contribute to its diverse biological activities. The presence of methoxy and methyl substituents on the benzothiazole ring may enhance its lipophilicity and biological interaction capabilities.

Chemical Structure

ComponentStructure
Benzothiazole RingBenzothiazole
Piperazine MoietyPiperazine
Ketone Functional GroupKetone

Antitumor Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target compound can inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and benzothiazole moieties can enhance cytotoxic effects against tumor cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways related to apoptosis and cell survival.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication processes .

Antimicrobial Properties

In addition to antitumor activity, compounds with structural similarities have been evaluated for their antimicrobial properties. For example, certain derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobial agents .

Study 1: Antitumor Efficacy

A study conducted by Shen et al. (2011) synthesized a series of benzothiazole derivatives and evaluated their antitumor efficacy against various human tumor cell lines. The results indicated that compounds with similar structural features to our target compound exhibited potent cytotoxicity, particularly against HepG2/A2 cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of benzothiazole derivatives showed that specific modifications could enhance efficacy against pathogens. The study utilized disk diffusion methods to assess antimicrobial effectiveness, revealing promising results for certain derivatives at low MIC values .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine-Ketone Backbones

The following compounds share the benzothiazole-piperazine-propanone scaffold but differ in substituents, influencing their physicochemical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Data References
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (Target) C₂₃H₂₆N₃O₂S ~407.5 (estimated) 4-OCH₃, 7-CH₃ on benzothiazole Hypothesized enhanced lipophilicity due to methoxy group
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one C₂₁H₂₃N₃OS 365.5 4-CH₃ on benzothiazole Available in 2 mg quantity; no bioactivity data reported
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one C₁₅H₁₇ClN₃OS 337.87 5-Cl, 4-CH₃ on benzothiazole Higher electrophilicity due to Cl substituent; 23 mg available
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one C₃₆H₃₅N₂O₃ 543.7 Cinnamoyl moiety, bis(4-methoxyphenyl)methyl Exhibits E-configuration; antimicrobial/anticancer potential inferred from cinnamoyl analogs
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one C₂₇H₂₈ClN₅OS 530.1 Imidazobenzothiazole core Complex heterocyclic system; likely targets kinase pathways

Functional Group Variations and Pharmacological Implications

  • Methoxy vs. Methyl Substituents : The methoxy group in the target compound may improve metabolic stability compared to methyl-substituted analogs (e.g., 365.5 Da compound in ), which lack oxygen-based substituents .
  • Cinnamoyl Derivatives : Compounds like the cinnamoyl-piperazine hybrid in demonstrate that extended conjugation (e.g., ethene bonds) can modulate bioactivity, as seen in antimicrobial or neuroprotective agents .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~407.5 3.8 4 6
1-[4-(4-Methylbenzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one 365.5 3.2 3 5
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazobenzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one 530.1 4.5 5 8

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